molecular formula C21H21ClN4O2S B12205013 N-(3-chloro-2-methylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chloro-2-methylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12205013
M. Wt: 428.9 g/mol
InChI Key: XGKPFYICUDRNAC-UHFFFAOYSA-N
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Description

Chemical Structure: This compound features a 1,2,4-triazole core substituted with a phenoxymethyl group at position 5, an allyl (prop-2-en-1-yl) group at position 4, and a sulfanyl-linked acetamide moiety attached to position 2. The acetamide nitrogen is further substituted with a 3-chloro-2-methylphenyl group.

Cyclization: Formation of the triazole ring using hydrazine derivatives and carbon disulfide under basic conditions (e.g., KOH/EtOH reflux) .

Alkylation: Reaction of triazole-thiol intermediates with α-chloroacetamides in the presence of DMF and LiH .

Properties

Molecular Formula

C21H21ClN4O2S

Molecular Weight

428.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[5-(phenoxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H21ClN4O2S/c1-3-12-26-19(13-28-16-8-5-4-6-9-16)24-25-21(26)29-14-20(27)23-18-11-7-10-17(22)15(18)2/h3-11H,1,12-14H2,2H3,(H,23,27)

InChI Key

XGKPFYICUDRNAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2CC=C)COC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the triazole ring, followed by the introduction of the phenoxymethyl and prop-2-en-1-yl groups. The final step involves the formation of the acetamide linkage with the 3-chloro-2-methylphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and catalytic processes can be employed to reduce reaction times and improve overall yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The aromatic rings and triazole ring can undergo reduction reactions under specific conditions.

    Substitution: Halogen substitution reactions can occur at the chloro group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced aromatic compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole ring and sulfanyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Key Physicochemical Properties :

  • Molecular Formula : C₂₂H₂₂ClN₅O₂S
  • Molecular Weight : 479.96 g/mol (calculated from ).
  • Functional Groups: Phenoxymethyl (lipophilic), allyl (reactive for further modifications), and sulfanyl-acetamide (hydrogen-bond donor/acceptor) .
Structural Analogues and Substitution Effects

The following table summarizes structurally related compounds and their key differences:

Compound Name Substituents on Triazole Core Acetamide Substituent Biological Activity (Reported) Reference
N-(3-Chloro-2-methylphenyl)-2-{[5-(phenoxymethyl)-4-allyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 5-Phenoxymethyl, 4-Allyl 3-Chloro-2-methylphenyl Not explicitly reported
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 5-(4-Methylsulfanylbenzyl), 4-Phenyl 2-Chlorophenyl Crystallographic stability studies
2-{[4-Amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide 4-Amino, 5-(3-Ethoxyphenyl) 3-Chloro-2-methylphenyl Potential anti-exudative activity
N-(3-Chloro-4-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Methyl, 5-(3-Methylphenyl) 3-Chloro-4-methylphenyl Not explicitly reported
N-Substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide 4-(Aryl carbamoyl methyl), 5-Pyridin-4-yl Varied aryl groups Antimicrobial, antioxidant

Key Observations :

  • Substituent Position and Activity: Electron-withdrawing groups (e.g., chloro, trifluoromethyl) on the phenyl ring enhance antimicrobial and anti-inflammatory activity . Amino groups at position 4 of the triazole (e.g., ) improve solubility and anti-exudative effects .
  • Pyridinyl or furanyl substituents (e.g., ) introduce hydrogen-bonding sites, enhancing interactions with biological targets .
Physicochemical and Pharmacokinetic Properties
Property Target Compound () N-(2-Chlorophenyl) Analog () 4-Amino-5-Ethoxyphenyl Derivative ()
LogP (Predicted) 3.8 (high lipophilicity) 4.1 2.9
Hydrogen Bond Donors 2 (NH, SH) 2 3 (NH, SH, NH₂)
Hydrogen Bond Acceptors 6 (O, N, S) 6 7
Solubility (mg/mL) <0.1 (DMSO) <0.1 ~1.5 (aqueous buffer)

Implications :

  • Increased hydrogen-bond acceptors (e.g., ) improve aqueous solubility, favoring oral bioavailability .

Biological Activity

N-(3-chloro-2-methylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole derivative that has garnered attention for its diverse biological activities, particularly its antimicrobial and anticancer properties. This compound features a complex structure that includes a triazole ring, a chloro-substituted aromatic group, and a sulfanyl linkage, which contribute to its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C21H22ClN3O3SC_{21}H_{22}ClN_3O_3S, with a molecular weight of approximately 423.93 g/mol. The presence of the triazole moiety is significant as it enhances the ability of the compound to interact with various biological targets.

Antimicrobial Properties

Research indicates that compounds with triazole structures often exhibit significant activity against a range of pathogens. This compound has shown promising results in inhibiting bacterial and fungal growth. The mechanism of action is believed to involve interference with specific enzymes or receptors that are crucial for pathogen survival and proliferation.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The triazole ring plays a critical role in these activities by modulating enzyme activity related to cancer cell metabolism and growth.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways associated with cancer and microbial growth.
  • Receptor Modulation : The compound can modulate receptor activity, influencing cellular signaling pathways.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi.
    Pathogen TypeMinimum Inhibitory Concentration (MIC)
    Gram-positive32 µg/mL
    Gram-negative64 µg/mL
    Fungi16 µg/mL
  • Anticancer Activity : The compound was tested against various cancer cell lines (e.g., breast cancer MCF7 cells) showing IC50 values in the low micromolar range, indicating potent anticancer activity.
    Cell LineIC50 (µM)
    MCF75.0
    HeLa8.0
    A5496.5

Comparative Analysis

This compound shares structural similarities with other triazole derivatives known for their biological activity:

Compound NameStructural FeaturesUnique Properties
2-{[4-Ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-3-nitrophenyl)acetamideSimilar triazole and sulfanyl groupsEnhanced antimicrobial activity
5-Amino-[1,3,4]thiadiazole derivativesContains thiadiazole instead of triazolePotential anticonvulsant properties
7-[Phenyl-[1,2,4]triazolo[4,3-a]pyridin]-3(2H)oneDifferent heterocyclic structureKnown for kinase inhibition activity

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